Cas no 118-97-8 (4-Chloro-3,5-dinitrobenzoic acid)

4-Chloro-3,5-dinitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Dinitro-4-chlorobenzoic acid
- 4-C-3,5-DNBA
- 4-Chloro-3,5-dinitrobenzoic Acid
- 4-Chloro-3.5-dinitrobenzoicacid
- 4-Chloro-3
- AKOS 212-81
- TIMTEC-BB SBB003176
- RARECHEM AL BO 0221
- 4-chloro-3,5-dinitrobenzoate
- 4-chloro-3,5-dinitro-benzoicaci
- 005300
- CBI-BB ZERO
- CBI-BB ZERO/005300
- LABOTEST-BB LT00117948
- Benzoic acid, 4-chloro-3,5-dinitro-
- Benzoicacid, 4-chloro-3,5-dinitro-
- PCTFIHOVQYYAMH-UHFFFAOYSA-N
- 4-chloro-3,5-dinitro-benzoic acid
- NSC76583
- PubChem22980
- KSC180K5T
- 4-Chloro-3,5-dinitrobenzoicacid
- ZERO/005300
- 3,5-dinitro-4-chloro-benzoic acid
- A920164
- EINECS 204-290-1
- 118-97-8
- NSC 76583
- AC-10262
- D78268
- 3,5-Dinitro-4-chlorobenzoicacid
- 4-Chloro-3,5-dinitrobenzoic acid, 97%
- FT-0618057
- MFCD00007080
- AKOS000276884
- NS00021550
- GS-3177
- DTXSID2059481
- W-108528
- InChI=1/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12
- NSC-76583
- 469845UZF8
- AM20050210
- SCHEMBL3146159
- 4-Chloro-3,5-dinitrobenzoic acid,99%
- STK400545
- 4-Chloro-3,5-dinitrobenzoic acid
-
- MDL: MFCD00007080
- インチ: 1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
- InChIKey: PCTFIHOVQYYAMH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C([H])=C(C(=O)O[H])C([H])=C1[N+](=O)[O-])[N+](=O)[O-]
- BRN: 668253
計算された属性
- せいみつぶんしりょう: 245.96800
- どういたいしつりょう: 245.968
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 129
じっけんとくせい
- 色と性状: 黄色結晶
- 密度みつど: 1.9543 (rough estimate)
- ゆうかいてん: 160.0 to 163.0 deg-C
- ふってん: 315°C
- フラッシュポイント: 186°C
- 屈折率: 1.6500 (estimate)
- PSA: 128.94000
- LogP: 2.90100
- FEMA: 3548
- ようかいせい: 未確定
- じょうきあつ: 0.0±1.1 mmHg at 25°C
4-Chloro-3,5-dinitrobenzoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 2-36/38
- セキュリティの説明: S28-S24/25-S22
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S22;S24/25
4-Chloro-3,5-dinitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321485-1.0g |
4-chloro-3,5-dinitrobenzoic acid |
118-97-8 | 1.0g |
$574.0 | 2023-02-24 | ||
Enamine | EN300-321485-2.5g |
4-chloro-3,5-dinitrobenzoic acid |
118-97-8 | 2.5g |
$1189.0 | 2023-09-04 | ||
Enamine | EN300-321485-5.0g |
4-chloro-3,5-dinitrobenzoic acid |
118-97-8 | 5.0g |
$1507.0 | 2023-02-24 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 073992-10g |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 95+% | 10g |
584.0CNY | 2021-07-07 | |
eNovation Chemicals LLC | K40575-50g |
3,5-Dinitro-4-chlorobenzoic acid |
118-97-8 | 97% | 50g |
$260 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HK598-100g |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 98.0%(T) | 100g |
¥2940.0 | 2022-06-10 | |
TRC | C374088-1000mg |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 1g |
$75.00 | 2023-05-18 | ||
Chemenu | CM344468-100g |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 95%+ | 100g |
$58 | 2022-06-14 | |
Matrix Scientific | 073992-10g |
3,5-Dinitro-4-chlorobenzoic acid, 95+% |
118-97-8 | 95+% | 10g |
$15.00 | 2023-09-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HK598-5g |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 98.0%(T) | 5g |
¥229.0 | 2022-06-10 |
4-Chloro-3,5-dinitrobenzoic acid 関連文献
-
1. 544. The synthesis of thyroxine and related substances. Part VIII. The preparation of some halogeno- and nitro-diphenyl ethersJ. C. Clayton,G. F. H. Green,B. A. Hems J. Chem. Soc. 1951 2467
-
2. 678. The S N mechanism in aromatic compounds. Part II
-
4. The effects of zwitterionic surfactant systems upon aromatic nucleophilic substitutionAntonio Cipiciani,Stefania Primieri J. Chem. Soc. Perkin Trans. 2 1990 1365
-
5. 300. The S N mechanism in aromatic compounds. Part IV.Joseph Miller,Vincent A. Williams N mechanism in aromatic compounds. Part IV.. Joseph Miller Vincent A. Williams J. Chem. Soc. 1953 1475
-
Romana Mi?ová,Cyril Rajnák,Ján Titi?,Ján Monco?,?ubor Dlháň,Michal Zalibera,Roman Bo?a New J. Chem. 2022 46 22686
-
Amit Delori,Tomislav Fri??i?,William Jones CrystEngComm 2012 14 2350
-
8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sourcesFernando S. García Einschlag,Luciano Carlos,Alberto L. Capparelli,André M. Braun,Esther Oliveros Photochem. Photobiol. Sci. 2002 1 520
-
E. T. Borrows,J. C. Clayton,B. A. Hems,A. G. Long J. Chem. Soc. 1949 S190
-
10. 307. The phenazine series. Part VIII. The constitution of the pigment of Chromobacterium iodinumG. R. Clemo,A. F. Daglish J. Chem. Soc. 1950 1481
4-Chloro-3,5-dinitrobenzoic acidに関する追加情報
Professional Introduction to 4-Chloro-3,5-dinitrobenzoic Acid (CAS No. 118-97-8)
4-Chloro-3,5-dinitrobenzoic acid, with the chemical formula C₇H₃ClN₂O₆, is a highly versatile intermediate in organic synthesis and pharmaceutical research. Its unique structural properties, characterized by the presence of both chloro and nitro substituents on a benzoic acid backbone, make it a valuable building block for the development of various bioactive compounds. This compound has garnered significant attention in recent years due to its applications in medicinal chemistry, agrochemicals, and material science.
The CAS No. 118-97-8 uniquely identifies this compound in chemical databases and ensures precise referencing in scientific literature. The combination of chlorine and nitro groups imparts distinct reactivity, enabling its use in diverse synthetic pathways. For instance, the electron-withdrawing nature of the nitro groups enhances electrophilic aromatic substitution reactions, while the chloro group can participate in nucleophilic substitution or serve as a leaving group in various transformations.
In the realm of pharmaceutical research, 4-Chloro-3,5-dinitrobenzoic acid has been explored as a precursor for synthesizing novel therapeutic agents. Recent studies highlight its role in developing inhibitors targeting specific enzymatic pathways involved in inflammation and cancer metabolism. The nitro groups can be reduced to amino groups, introducing hydrogen bond donors that improve binding affinity to biological targets. Additionally, the chloro substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures.
One notable application of 4-Chloro-3,5-dinitrobenzoic acid is in the synthesis of radiolabeled compounds for diagnostic imaging. The high reactivity of its aromatic ring makes it an ideal candidate for introducing radioisotopes like fluorine-18 or carbon-11 through nucleophilic aromatic substitution reactions. These radiolabeled derivatives are employed in positron emission tomography (PET) scans to visualize metabolic processes and disease progression in vivo. The precision offered by this compound underscores its importance in modern medical imaging techniques.
Another emerging field where 4-Chloro-3,5-dinitrobenzoic acid has shown promise is in material science. Researchers have leveraged its structural features to develop advanced polymers with tailored properties. The nitro groups contribute to thermal stability and mechanical strength, while the chloro group enhances solubility and processability. Such polymers find applications in coatings, adhesives, and specialty films where high performance is required.
The synthesis of 4-Chloro-3,5-dinitrobenzoic acid typically involves nitration and chlorination of benzoic acid derivatives under controlled conditions. Recent advancements in green chemistry have focused on optimizing these processes to minimize waste and improve yields. For example, catalytic methods using transition metals have been explored to enhance selectivity and reduce energy consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
In conclusion, 4-Chloro-3,5-dinitrobenzoic acid (CAS No. 118-97-8) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique reactivity profile continues to drive innovation in drug discovery, diagnostic imaging, and advanced materials development. As research progresses, new applications for this versatile intermediate are likely to emerge, further solidifying its significance in the scientific community.
118-97-8 (4-Chloro-3,5-dinitrobenzoic acid) 関連製品
- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)
- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)
- 1447918-54-8(3-(1-methylcyclohexyl)propanenitrile)
- 1340517-09-0(3-(3-bromophenyl)methylpyrrolidine-3-carboxylic acid)
- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)
- 1947319-92-7(3-fluoro-4-(trifluoromethyl)benzene-1-thiol)
- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)
- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)
- 2158520-04-6(3-amino-1,1-diethyl-3-methylurea)
- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

